4-[(2S)-2-(methylamino)propyl]phenol
Description
4-[(2S)-2-(methylamino)propyl]phenol is a chiral phenethylamine derivative characterized by a para-hydroxyphenyl group linked to a propyl chain bearing a methylamino substituent at the (S)-configured stereocenter. This compound shares structural similarities with amphetamine derivatives but is distinguished by the hydroxyl group on the benzene ring and the methyl substitution on the amino group.
Properties
CAS No. |
85482-67-3 |
|---|---|
Molecular Formula |
C10H15NO |
Molecular Weight |
165.23 g/mol |
IUPAC Name |
4-[(2S)-2-(methylamino)propyl]phenol |
InChI |
InChI=1S/C10H15NO/c1-8(11-2)7-9-3-5-10(12)6-4-9/h3-6,8,11-12H,7H2,1-2H3/t8-/m0/s1 |
InChI Key |
SBUQZKJEOOQSBV-QMMMGPOBSA-N |
SMILES |
CC(CC1=CC=C(C=C1)O)NC |
Isomeric SMILES |
C[C@@H](CC1=CC=C(C=C1)O)NC |
Canonical SMILES |
CC(CC1=CC=C(C=C1)O)NC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
3-[(2S)-2-(methylamino)propyl]phenol
- Structural Difference : The hydroxyl group is in the meta position on the benzene ring instead of para.
- Functional Impact : This positional isomer serves as a surrogate for methamphetamine in fluorescence-based assays due to its ability to displace dyes in antigen-binding domains. The meta-OH group reduces steric hindrance, enhancing binding efficiency in certain molecular contexts .
- Pharmacological Data : Exhibits a 4.40 ± 0.12-fold fluorescence increase at 10⁴ µg/mL, comparable to denaturant-induced fluorescence, indicating strong antigen-displacement capacity .
4-[(2S)-2-aminopropyl]phenol (p-Hydroxyamphetamine)
- Structural Difference: Lacks the methyl group on the amino substituent.
- Functional Impact : The absence of the methyl group reduces lipophilicity (clogP ~0.5 vs. ~1.2 for the methylated analog) and alters adrenergic receptor interactions.
- Pharmacological Data : Acts as a weak adrenergic agonist, with reduced blood-brain barrier penetration compared to its methylated counterpart .
GluN1/GluN2B Antagonists (e.g., A2, A4, A7)
- Structural Difference: Feature benzylpiperidine or hydroxypropyl groups instead of the methylamino-propyl chain.
- Functional Impact: These substitutions enhance NMDA receptor subtype selectivity. For example, compound A7 (4-[(1R,2S)-2-(4-benzylpiperidin-1-yl)-1-hydroxypropyl]phenol) shows high antagonism at GluN1/GluN2B receptors due to piperidine-mediated hydrophobic interactions .
Pharmacological Activity Comparison
Receptor Affinity
Therapeutic Potential
- This compound: Limited direct therapeutic use but serves as a scaffold for fluorescence-based drug detection assays .
- KN-62 : Investigated for inflammatory diseases due to P2X7 receptor blockade, with an IC₅₀ of ~15 nM in osteoblast-like cells .
- Ritodrine hydrochloride : Clinically used as a uterine relaxant, leveraging β2-adrenergic agonism .
Physicochemical Properties
| Property | This compound | 3-[(2S)-2-(methylamino)propyl]phenol | 4-[(2S)-2-aminopropyl]phenol |
|---|---|---|---|
| Molecular Weight (g/mol) | 179.24 | 179.24 | 165.19 |
| clogP | ~1.2 | ~1.1 | ~0.5 |
| Water Solubility | Moderate | Moderate | High |
| Key Functional Groups | para-OH, methylamino | meta-OH, methylamino | para-OH, amino |
Notes:
- Iodinated analogs (e.g., 4-{4-[(2S)-2-amino-3-hydroxypropyl]-2,6-diiodophenoxy}phenol) exhibit increased molecular weight (~469.1 g/mol) and reduced solubility, limiting bioavailability .
Research Implications
- Structural Optimization : Introducing bulkier groups (e.g., benzylpiperidine in A7) improves receptor subtype selectivity .
- Surrogate Utility: 3-[(2S)-2-(methylamino)propyl]phenol’s fluorescence properties make it valuable for drug detection assays, avoiding the use of controlled substances like methamphetamine .
- Toxicity Considerations: Some analogs (e.g., 4-amino-2-phenylphenol) lack comprehensive toxicological data, highlighting the need for further safety studies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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